molecular formula C18H13BrN4O3 B4192967 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide

Cat. No.: B4192967
M. Wt: 413.2 g/mol
InChI Key: GQJDNIRMIZTQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, an imidazolidinyl ring, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide typically involves the reaction of 4-bromophenyl isocyanate with 2-cyanophenylacetic acid in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl and imidazolidinyl derivatives, such as:

  • 4-bromo-N-(2,4-dioxo-3-phenyl-1-imidazolidinyl)benzamide
  • 2-(4-bromophenyl)-2-oxoethyl 2-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxylate .

Uniqueness

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c19-13-5-7-14(8-6-13)22-11-17(25)23(18(22)26)10-16(24)21-15-4-2-1-3-12(15)9-20/h1-8H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJDNIRMIZTQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Reactant of Route 6
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.